Phenetole
Overview
Description
C8H10O . It is a colorless liquid at room temperature and has a sweet, aromatic odor. Phenetole is commonly used as a solvent and as a precursor in organic synthesis .
Mechanism of Action
Target of Action
Ethoxybenzene, also known as Phenetole, is an aromatic ether . It primarily targets organic synthesis processes and is commonly used as a solvent
Mode of Action
Ethoxybenzene can undergo electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is synthesized via the williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester .
Result of Action
The primary result of Ethoxybenzene’s action is its role as a solvent and as a precursor in organic synthesis
Preparation Methods
Phenetole can be synthesized via the Williamson ether synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester. Here is a simplified outline of the preparation of ethoxybenzene using this method :
-
Materials Needed
- Sodium ethoxide (prepared from sodium metal and absolute ethanol)
- Bromobenzene (or another suitable aryl halide)
- Absolute ethanol (solvent)
-
Procedure
Preparation of Sodium Ethoxide: Sodium ethoxide is typically prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sodium metal.
Reaction with Bromobenzene: Sodium ethoxide is added to a solution of bromobenzene in absolute ethanol. The reaction is carried out under reflux conditions to facilitate the reaction, resulting in the formation of ethoxybenzene.
Isolation and Purification: After the reaction is complete, the mixture is allowed to cool, and the product is isolated by extraction with a suitable solvent (e.g., diethyl ether or dichloromethane). The organic layer containing ethoxybenzene is separated, and the solvent is removed under reduced pressure to obtain crude ethoxybenzene.
Chemical Reactions Analysis
Phenetole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenol and acetaldehyde.
Reduction: Reduction of ethoxybenzene can yield ethylbenzene.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid for nitration), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., hydrogen gas with a palladium catalyst for reduction).
Scientific Research Applications
Phenetole has several scientific research applications, including:
Chemistry: Used as a solvent and a precursor in organic synthesis.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
Phenetole is similar to other aromatic ethers, such as anisole (methoxybenzene) and phenyl ethyl ether. it is unique in its specific chemical structure and properties:
Anisole (Methoxybenzene): Has a methoxy group (-OCH3) instead of an ethoxy group (-OC2H5).
Phenyl Ethyl Ether: Similar structure but with different alkyl groups attached to the oxygen atom.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Properties
IUPAC Name |
ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRJIFUOBPOJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059278 | |
Record name | Benzene, ethoxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | Phenetole | |
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Boiling Point |
171-173 °C | |
Record name | PHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |
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Flash Point |
145 °F (63 °C)OC | |
Record name | PHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, Water Solubility = 5.69X10+2 mg/L at 25 °C | |
Record name | PHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.967 @ 20 °C/4 °C, % IN SATURATED AIR: 0.224; DENSITY OF SATURATED AIR: 1.01 (AIR= 1.0) | |
Record name | PHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.53 [mmHg], Vapor pressure = 1.56 mm Hg at 25 °C, 1.53 MM HG @ 25 °C | |
Record name | Phenetole | |
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Color/Form |
OILY LIQ, COLORLESS | |
CAS No. |
103-73-1 | |
Record name | Phenetole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-73-1 | |
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Record name | Phenetole | |
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Record name | Ethoxybenzene | |
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Record name | Benzene, ethoxy- | |
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Record name | Benzene, ethoxy- | |
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Record name | Phenetole | |
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Record name | PHENETOLE | |
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Record name | PHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-30.0 °C | |
Record name | PHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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